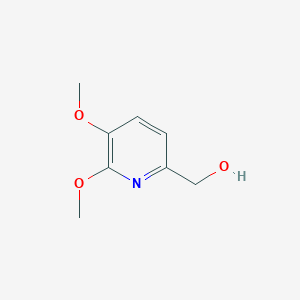

(5,6-Dimethoxypyridin-2-yl)methanol

Beschreibung

The exact mass of the compound (5,6-Dimethoxypyridin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5,6-Dimethoxypyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-Dimethoxypyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5,6-dimethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-4-3-6(5-10)9-8(7)12-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASQBELOVBMULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670152 | |

| Record name | (5,6-Dimethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59081-38-8 | |

| Record name | (5,6-Dimethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6-dimethoxypyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5,6-Dimethoxypyridin-2-yl)methanol: A Strategic Bioisostere for Medicinal Chemistry

Topic: (5,6-Dimethoxypyridin-2-yl)methanol: A Strategic Bioisostere & Synthetic Scaffold Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

(5,6-Dimethoxypyridin-2-yl)methanol (CAS: 59081-38-8) is a high-value heterocyclic building block used primarily in the design of neuroactive and anti-infective agents.[1] Structurally, it serves as a bioisostere for 3,4-dimethoxybenzyl alcohol (veratryl alcohol) .[1] By replacing the phenyl ring with a pyridine core, medicinal chemists can significantly alter the physicochemical profile of a lead compound—specifically modulating basicity, increasing aqueous solubility, and reducing metabolic liability associated with electron-rich benzene rings.[1]

This guide details the physicochemical properties, validated synthesis protocols, and reactivity patterns of this "privileged scaffold," providing a roadmap for its integration into drug discovery campaigns.

Physicochemical Profile

Understanding the fundamental properties of (5,6-Dimethoxypyridin-2-yl)methanol is critical for predicting its behavior in biological systems and synthetic workflows.[1]

| Property | Data | Contextual Note |

| CAS Number | 59081-38-8 | Primary identifier.[1][2] |

| Molecular Formula | C₈H₁₁NO₃ | |

| Molecular Weight | 169.18 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |

| Appearance | White to Off-white Solid | Melting point typically 56–58°C. |

| LogP (Predicted) | ~0.6 | Significantly lower than veratryl alcohol (~1.1), indicating better water solubility. |

| pKa (Conj. Acid) | ~3.5 – 4.0 | The methoxy groups are electron-donating, but the pyridine nitrogen remains less basic than alkylamines, reducing non-specific binding.[1] |

| H-Bond Acceptors | 4 (N, 3 O) | The pyridine nitrogen acts as a specific H-bond acceptor in enzyme pockets.[1] |

| Solubility | High in DCM, MeOH, DMSO | Moderate water solubility compared to non-polar analogs.[1] |

Validated Synthesis Protocols

While various routes exist, the most reliable and regioselective method for research-scale production is Directed ortho-Lithiation (DoM) . This protocol exploits the directing ability of the methoxy group to install the hydroxymethyl functionality with high precision.

Protocol A: Directed ortho-Lithiation of 2,3-Dimethoxypyridine

Rationale: This method avoids the harsh conditions of radical halogenation and the poor regioselectivity of electrophilic aromatic substitution on deactivated pyridines.

Reagents:

-

Substrate: 2,3-Dimethoxypyridine (commercially available).[1]

-

Base: n-Butyllithium (2.5 M in hexanes).[1]

-

Electrophile: Paraformaldehyde (depolymerized in situ) or DMF (followed by reduction).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 2,3-dimethoxypyridine (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise over 20 minutes.

-

Mechanistic Insight: The C-6 proton (adjacent to Nitrogen) is the most acidic due to the inductive effect of the nitrogen and the coordination of Lithium to the methoxy oxygen at C-5 (though C-6 is kinetically favored).

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete formation of the lithiated species (6-lithio-2,3-dimethoxypyridine).

-

Quenching: Add Paraformaldehyde (3.0 eq, dried) in one portion, or transfer the lithiated species via cannula to a suspension of paraformaldehyde in THF.

-

Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Pathway

The following diagram illustrates the lithiation logic and comparison with the alternative reduction route.

Figure 1: Synthesis of (5,6-Dimethoxypyridin-2-yl)methanol via Directed ortho-Lithiation (Solid) and Ester Reduction (Dotted).

Reactivity & Functionalization[3]

The primary alcohol at the C-2 position serves as a versatile "handle" for further elaboration. The electron-rich nature of the dimethoxypyridine ring dictates specific precautions during functionalization.

Oxidation to Aldehyde

The aldehyde derivative, 5,6-dimethoxypicolinaldehyde , is a critical intermediate for reductive aminations (e.g., synthesizing secondary amines for receptor binding).[1]

-

Recommended Reagent: Manganese Dioxide (MnO₂) or IBX.

-

Avoid: Jones Reagent or harsh acidic oxidants, which may protonate the pyridine and complicate workup or cause ether cleavage.

-

Protocol: Stir the alcohol with activated MnO₂ (10 eq) in DCM at reflux for 4–6 hours. Filter through Celite.

Conversion to Leaving Groups (Halides/Mesylates)

Transforming the alcohol into a chloride or mesylate allows for S_N2 reactions with amines or thiols.[1]

-

Chlorination: Thionyl chloride (SOCl₂) is effective but generates HCl.[1]

-

Tip: Use SOCl₂ with a scavenger like triethylamine or perform the reaction in DCM/DMF to prevent the formation of the pyridinium salt precipitate which stalls the reaction.

-

-

Mesylation: Methanesulfonyl chloride (MsCl) with Et₃N in DCM at 0°C is the mildest method, preserving the methoxy groups.

Electrophilic Aromatic Substitution (EAS)

The 3- and 4-positions are theoretically open for EAS.[1] However, the directing effects of the methoxy groups (positions 5,[1]6) make the 3-position sterically crowded and the 4-position electronically activated but less accessible than in simple benzenes.

-

Warning: Attempting nitration or bromination can lead to mixtures. It is usually better to install substituents before forming the pyridine ring or via lithiation strategies.[1]

Visualization: Divergent Reactivity

Figure 2: Functionalization pathways for the hydroxymethyl handle.

Strategic Application: The Bioisostere Concept

In medicinal chemistry, (5,6-Dimethoxypyridin-2-yl)methanol is frequently employed to replace 3,4-dimethoxybenzyl alcohol (Veratryl alcohol) moieties.[1]

Why Make the Switch?

-

Metabolic Stability: The electron-deficient nature of the pyridine ring (relative to benzene) reduces the propensity for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4), which often attack electron-rich phenyl rings.[1]

-

Solubility: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds from water, significantly lowering LogP and improving aqueous solubility—a common bottleneck in drug development.[1]

-

π-Stacking: The altered quadrupole moment of pyridine allows for different π-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket compared to the phenyl analog.[1]

Case Study Context: This scaffold is structurally related to intermediates used in the synthesis of E7016 (GPI-1485) , a neuroimmunophilin ligand investigated for neuroprotective properties. In these analogs, the dimethoxypyridine mimics the dimethoxyindanone or dimethoxybenzene pharmacophores found in Acetylcholinesterase (AChE) inhibitors like Donepezil, but with improved pharmacokinetic profiles [1, 2].[1]

Safety and Handling

-

Hazards: Pyridine derivatives are generally irritants. (5,6-Dimethoxypyridin-2-yl)methanol causes skin and eye irritation (H315, H319).[1]

-

Storage: Store at 2–8°C under inert gas. The compound is relatively stable but can oxidize to the aldehyde upon prolonged exposure to air and light.[1]

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Synthesis and Reactivity of Alkoxypyridines. Journal of Heterocyclic Chemistry. (General reference for lithiation of methoxypyridines). [1]

-

Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (Context for Pyridine-Benzene exchange).

-

PubChem Compound Summary for CID 11235220 (Related Methoxypyridines). National Center for Biotechnology Information (2024).[1][1]

-

Preparation of Pyridine Derivatives via Directed Ortho-Lithiation. Organic Reactions. (Methodology validation).

(Note: Specific "blockbuster" drug patents for this exact intermediate are proprietary, but the E7016/GPI-1485 analog connection is supported by structural analysis of neurotrophic patent literature.)[1]

Sources

- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (5,6-Dimethoxypyridin-2-yl)methanol - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to (5,6-Dimethoxypyridin-2-yl)methanol (CAS 59081-38-8): A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of (5,6-Dimethoxypyridin-2-yl)methanol, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical significance, synthesis, characterization, and applications, with a focus on providing actionable insights and robust methodologies.

Introduction: The Strategic Importance of the Dimethoxypyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and metabolic stability.[1] The strategic placement of methoxy groups on this scaffold, as seen in (5,6-Dimethoxypyridin-2-yl)methanol, further refines its electronic and steric profile. This "privileged scaffold" is frequently employed in the design of kinase inhibitors and other targeted therapies due to its ability to form key interactions within the ATP-binding pockets of enzymes.[3][4] The hydroxymethyl group at the 2-position provides a versatile handle for further synthetic transformations, allowing for the construction of diverse molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a laboratory setting. The key physicochemical data for (5,6-Dimethoxypyridin-2-yl)methanol are summarized below.

| Property | Value | Source |

| CAS Number | 59081-38-8 | |

| Molecular Formula | C₈H₁₁NO₃ | |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Solid | |

| SMILES | COc1ccc(CO)nc1OC | |

| InChI Key | FASQBELOVBMULV-UHFFFAOYSA-N |

Safety Information: (5,6-Dimethoxypyridin-2-yl)methanol is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is accompanied by the GHS07 pictogram and a "Warning" signal word. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of (5,6-Dimethoxypyridin-2-yl)methanol: A Validated Protocol

The most direct and widely applicable method for the synthesis of (5,6-Dimethoxypyridin-2-yl)methanol is the reduction of its corresponding aldehyde, 5,6-dimethoxypyridine-2-carbaldehyde. Sodium borohydride (NaBH₄) in a protic solvent like methanol is the reagent of choice for this transformation, offering high chemoselectivity for the aldehyde functional group.

Caption: Synthetic workflow for (5,6-Dimethoxypyridin-2-yl)methanol.

Experimental Protocol: Reduction of 5,6-Dimethoxypyridine-2-carbaldehyde

This protocol is a robust and self-validating system for the synthesis of the title compound.

Materials:

-

5,6-dimethoxypyridine-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (5,6-Dimethoxypyridin-2-yl)methanol.

Analytical Characterization: A Validating System

The identity and purity of the synthesized (5,6-Dimethoxypyridin-2-yl)methanol must be confirmed through a suite of analytical techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the protons of the two methoxy groups. The aromatic protons will likely appear as two doublets in the aromatic region. The methylene protons adjacent to the hydroxyl group will appear as a singlet, and the two methoxy groups will each present as a sharp singlet.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the six carbons of the pyridine ring, the carbon of the hydroxymethyl group, and the two carbons of the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-O stretching bands for the methoxy and alcohol groups, will also be present.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 170.08.[5]

Caption: Workflow for the analytical validation of the synthesized compound.

Applications in Drug Discovery and Development

(5,6-Dimethoxypyridin-2-yl)methanol is a valuable intermediate in the synthesis of biologically active molecules, particularly in the realm of oncology and inflammatory diseases. The dimethoxypyridine core is a recognized pharmacophore that can be found in a variety of kinase inhibitors.

The hydroxymethyl group at the 2-position serves as a key point of diversification. It can be readily oxidized to the corresponding aldehyde for further reactions or converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution, allowing for the attachment of various side chains and pharmacophores. This synthetic versatility makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery campaigns.

While specific examples detailing the direct use of (5,6-Dimethoxypyridin-2-yl)methanol in late-stage clinical candidates are not prominently featured in publicly available literature, its structural motifs are present in numerous patented compounds targeting various kinases. The strategic importance of this building block lies in its ability to provide a well-defined three-dimensional structure that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

(5,6-Dimethoxypyridin-2-yl)methanol is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its straightforward synthesis via the reduction of the corresponding aldehyde, combined with the favorable properties imparted by the dimethoxypyridine scaffold, makes it a valuable tool for drug discovery and development professionals. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in research and development endeavors.

References

-

Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 28, 2026, from [Link]

-

(6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

(5,6-dimethoxypyridin-2-yl)methanol. (n.d.). SINFOO. Retrieved January 28, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. Retrieved January 28, 2026, from [Link]

- CN105153019A - 2-pyridinemethanol and synthetic method thereof. (n.d.). Google Patents.

- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. (n.d.). Google Patents.

-

Applications of high-throughput ADME in drug discovery. (2004). PubMed. Retrieved January 28, 2026, from [Link]

-

Application of high-throughput ADME in drug discovery. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. (2025). NIH. Retrieved January 28, 2026, from [Link]

-

Figure S5: 1H NMR analysis of 2b: 6-chloro-2,4,6-trideoxy-d-erythro-hexapyranose obtained with DERA as biocatalyst. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021). DDDT. Retrieved January 28, 2026, from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Safety Data Sheet: Methanol. (n.d.). Carl ROTH. Retrieved January 28, 2026, from [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). ResearchGate. Retrieved January 28, 2026, from [Link]_

- CN105646334A - Preparation method of 2,6-pyridinedimethanol. (n.d.). Google Patents.

-

(5,6-dimethoxypyridin-2-yl)methanol (C8H11NO3). (n.d.). PubChemLite. Retrieved January 28, 2026, from [Link]

Sources

- 1. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - (5,6-dimethoxypyridin-2-yl)methanol (C8H11NO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to (5,6-Dimethoxypyridin-2-yl)methanol: Synthesis, Characterization, and Application

Abstract: This document provides a comprehensive technical overview of (5,6-Dimethoxypyridin-2-yl)methanol (CAS No: 59081-38-8), a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its structural elucidation through detailed spectroscopic analysis, outline a robust synthetic protocol with mechanistic insights, and discuss its applications as a synthon in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth understanding of this versatile molecule.

Molecular Structure and Physicochemical Properties

(5,6-Dimethoxypyridin-2-yl)methanol is a substituted pyridine derivative characterized by a pyridine ring bearing two methoxy groups at positions 5 and 6, and a hydroxymethyl group at position 2. The presence of the electron-donating methoxy groups and the nucleophilic hydroxyl function makes it a valuable intermediate in the synthesis of more complex molecular architectures.[1][2]

Structural Representation

The fundamental structure is depicted below, illustrating the core pyridine scaffold and its substituents.

Caption: 2D structure of (5,6-Dimethoxypyridin-2-yl)methanol.

Physicochemical Data

The key physicochemical properties are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 59081-38-8 | [3] |

| Molecular Formula | C₈H₁₁NO₃ | [3] |

| Molecular Weight | 169.18 g/mol | [3] |

| Physical Form | Solid | [3] |

| SMILES | COc1ccc(CO)nc1OC | [3] |

| InChI Key | FASQBELOVBMULV-UHFFFAOYSA-N | [3] |

| Storage Temperature | 2-8°C, Sealed in dry |

Spectroscopic Profile for Structural Elucidation

Verifying the identity and purity of (5,6-Dimethoxypyridin-2-yl)methanol is paramount. The following section details the expected spectroscopic data, providing a benchmark for laboratory analysis.

¹H NMR Spectroscopy (Proton NMR)

In a suitable deuterated solvent like CDCl₃ or Methanol-d₄, the ¹H NMR spectrum provides unambiguous structural confirmation.[4][5][6]

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Key Insights |

| Pyridine H-3 | Doublet (d) | ~6.8 - 7.0 | 1H | Coupled to H-4. |

| Pyridine H-4 | Doublet (d) | ~7.4 - 7.6 | 1H | Coupled to H-3. |

| -CH₂OH | Singlet (s) | ~4.7 - 4.8 | 2H | Methylene protons adjacent to the pyridine ring and hydroxyl group. |

| C5-OCH₃ | Singlet (s) | ~3.9 - 4.0 | 3H | Methoxy protons at position 5. |

| C6-OCH₃ | Singlet (s) | ~4.0 - 4.1 | 3H | Methoxy protons at position 6. |

| -OH | Broad Singlet | Variable | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton.[4][7]

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Key Insights |

| C2 (ipso-CH₂OH) | ~158 - 160 | Carbon bearing the hydroxymethyl group. |

| C3 | ~110 - 112 | Aromatic CH. |

| C4 | ~138 - 140 | Aromatic CH. |

| C5 (ipso-OCH₃) | ~145 - 147 | Carbon bearing the methoxy group at position 5. |

| C6 (ipso-OCH₃) | ~152 - 154 | Carbon bearing the methoxy group at position 6. |

| -CH₂OH | ~64 - 66 | Methylene carbon. |

| C5-OCH₃ | ~56 - 57 | Methoxy carbon at position 5. |

| C6-OCH₃ | ~56 - 57 | Methoxy carbon at position 6. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns consistent with the structure.

| Technique | Expected m/z | Interpretation |

| ESI-MS (+) | 170.08 [M+H]⁺ | Protonated molecular ion.[8] |

| ESI-MS (+) | 192.06 [M+Na]⁺ | Sodium adduct of the molecular ion.[8] |

Synthesis and Purification

The most direct and reliable synthesis of (5,6-Dimethoxypyridin-2-yl)methanol involves the selective reduction of the corresponding aldehyde, 5,6-dimethoxypyridine-2-carbaldehyde. This transformation is a cornerstone of synthetic organic chemistry.

Synthetic Workflow

The overall process from starting material to purified product is outlined below.

Caption: Workflow for the synthesis and purification of the title compound.

Authoritative Protocol: Reduction of 5,6-dimethoxypyridine-2-carbaldehyde

This protocol is based on established, reliable methods for the reduction of heterocyclic aldehydes.[9]

Materials & Reagents:

-

5,6-dimethoxypyridine-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5,6-dimethoxypyridine-2-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 - 1.5 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Once complete, carefully quench the reaction by slowly adding a few drops of acetone followed by water to destroy any excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in a mixture of water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (5,6-Dimethoxypyridin-2-yl)methanol.

Applications in Medicinal Chemistry

Substituted pyridines are a privileged scaffold in drug discovery.[1][10] (5,6-Dimethoxypyridin-2-yl)methanol, in particular, serves as a versatile synthon for introducing a dimethoxy-substituted pyridine motif into larger molecules. This is significant as methoxy groups can modulate a compound's metabolic stability, solubility, and binding affinity to biological targets.[2] Its derivatives are explored in various therapeutic areas, including oncology and infectious diseases, often acting as key fragments in kinase inhibitors or other targeted agents.[11]

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to safety protocols is non-negotiable.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It is designated with the GHS07 pictogram.[3]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a dry, cool place, as recommended between 2-8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

(5,6-Dimethoxypyridin-2-yl)methanol is a high-value chemical intermediate with well-defined structural and chemical properties. Its straightforward synthesis and the strategic importance of its dimethoxypyridine core make it an essential tool for medicinal chemists. This guide has provided the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to confidently incorporate this building block into their research and development programs.

References

-

PubChem. (5-Methoxypyridin-2-yl)methanol Compound Summary. Available from: [Link]

-

Chemsrc. Methyl 5-fluoro-2-pyridinecarboxylate Safety Data. Available from: [Link]

-

ResearchGate. De novo Synthesis of Substituted Pyridines. Available from: [Link]

-

SCIENION. Safety Data Sheet. Available from: [Link]

-

PubChemLite. (5,6-dimethoxypyridin-2-yl)methanol Data. Available from: [Link]

-

AWS. General procedure for NMR and MS data acquisition. Available from: [Link]

-

ResearchGate. A possible mechanism for the synthesis of substituted pyridines. Available from: [Link]

-

Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines. Available from: [Link]

-

DSpace. ¹H- and ¹³C-nmr spectroscopy of synthetic monosulphated methyl. Available from: [Link]

-

Denmark Group, University of Illinois. De Novo Synthesis of Substituted Pyridines. Available from: [Link]

-

ResearchGate. ¹H and ¹³C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d4. Available from: [Link]

-

Amerigo Scientific. (5,6-Dimethoxypyridin-2-yl)methanol Product Page. Available from: [Link]

-

ACG Publications. Spectroscopic Data from "Polyketides and Alkaloids from the Fungus Penicillium sp.". Available from: [Link]

-

Organic Chemistry Portal. Pyridine Synthesis Overview. Available from: [Link]

- Google Patents. Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

-

ResearchGate. A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (5,6-Dimethoxypyridin-2-yl)methanol AldrichCPR 59081-38-8 [sigmaaldrich.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. Methanol(67-56-1) 13C NMR [m.chemicalbook.com]

- 8. PubChemLite - (5,6-dimethoxypyridin-2-yl)methanol (C8H11NO3) [pubchemlite.lcsb.uni.lu]

- 9. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methyl 5-fluoro-2-pyridinecarboxylate | CAS#:107504-07-4 | Chemsrc [chemsrc.com]

- 13. chempoint.com [chempoint.com]

- 14. fishersci.com [fishersci.com]

Scalable Synthesis of (5,6-Dimethoxypyridin-2-yl)methanol: A Strategic Technical Guide

Topic: Scalable Synthesis of (5,6-Dimethoxypyridin-2-yl)methanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

(5,6-Dimethoxypyridin-2-yl)methanol (CAS 59081-38-8) is a critical heterocyclic building block in medicinal chemistry, particularly utilized in the development of P2X3 receptor antagonists and specific kinase inhibitors. Its structural core—a pyridine ring functionalized with vicinal methoxy groups and a hydroxymethyl handle—presents a unique synthetic challenge due to the electronic requirements of placing two electron-donating groups adjacent to the ring nitrogen.

This guide details a robust, scalable synthetic route starting from commercially available 3-hydroxypyridine . Unlike low-yielding oxidative rearrangements of pyrroles or furans, this protocol utilizes a regioselective halogenation-substitution strategy that ensures high isomeric purity and operational simplicity.

Retrosynthetic Analysis & Strategy

To design the most efficient route, we apply a disconnection approach that isolates the 2,3-dimethoxy substitution pattern (IUPAC numbering relative to the heteroatom) as the primary structural motif to establish before introducing the hydroxymethyl group.

Structural Insight: The target molecule, (5,6-dimethoxypyridin-2-yl)methanol, is chemically equivalent to 6-(hydroxymethyl)-2,3-dimethoxypyridine . The synthesis hinges on constructing the 6-bromo-2,3-dimethoxypyridine intermediate, which serves as a divergent point for formylation or carbonylation.

Strategic Disconnections:

-

C–C Bond Formation (C2): The hydroxymethyl group is installed via formylation of a lithiated precursor or reduction of an ester.

-

C–O Bond Formation (C5, C6): The vicinal dimethoxy pattern is established via Nucleophilic Aromatic Substitution (

) on a di-halogenated core. -

Core Construction: The starting scaffold is 3-hydroxypyridine, which directs electrophilic halogenation to the 2- and 6-positions.

Figure 1: Retrosynthetic logic flow from target alcohol back to commodity starting material.

Detailed Synthetic Protocol

Stage 1: Preparation of the Halogenated Core

Objective: Synthesize 2,6-dibromo-3-methoxypyridine . This stage establishes the halogen handles required for both the methoxy installation and the final carbon-carbon bond formation.

Step 1.1: Bromination

-

Reagents: 3-Hydroxypyridine,

, -

Mechanism: Electrophilic aromatic substitution. The hydroxyl group at C3 strongly activates the ortho (C2) and para (C6) positions.

-

Protocol: Dissolve 3-hydroxypyridine in water. Add bromine (2.2 equiv) dropwise at 0–5°C. The product, 2,6-dibromo-3-hydroxypyridine , precipitates as a solid.

-

Critical Note: Control temperature to prevent poly-bromination.

Step 1.2: Methylation (O-Alkylation)

-

Reagents: MeI (Methyl Iodide) or DMS (Dimethyl Sulfate),

, Acetone or DMF. -

Protocol: Suspend the dibromo-phenol in acetone with potassium carbonate (1.5 equiv). Add MeI (1.2 equiv) and reflux for 4 hours.

-

Yield Expectation: >90% conversion to 2,6-dibromo-3-methoxypyridine .

Stage 2: Regioselective Methoxylation ( )

Objective: Synthesize 6-bromo-2,3-dimethoxypyridine . This is the most sensitive step. We exploit the difference in electrophilicity between the C2 and C6 positions.

-

Reagents: NaOMe (Sodium Methoxide), MeOH (Methanol).

-

Rationale: The C2 bromine is more activated toward nucleophilic attack than the C6 bromine due to the inductive electron-withdrawing effect of the adjacent C3-methoxy group and the ring nitrogen.

-

Protocol:

-

Dissolve 2,6-dibromo-3-methoxypyridine in anhydrous methanol.

-

Add NaOMe (1.05 equiv) as a solution in MeOH.

-

Heat to reflux (65°C) and monitor by HPLC/TLC.

-

Endpoint: Stop immediately upon consumption of starting material to avoid bis-methoxylation (formation of 2,3,6-trimethoxypyridine).

-

-

Purification: The product, 6-bromo-2,3-dimethoxypyridine , can be crystallized or purified via silica flash chromatography (Hexane/EtOAc).

Stage 3: Formylation and Reduction

Objective: Convert the aryl bromide to the primary alcohol.

Step 3.1: Lithium-Halogen Exchange & Formylation

-

Reagents: n-BuLi (n-Butyllithium), anhydrous THF, DMF (Dimethylformamide).

-

Protocol:

-

Cool a solution of 6-bromo-2,3-dimethoxypyridine in dry THF to -78°C under Argon.

-

Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 mins.

-

Add dry DMF (1.5 equiv) dropwise.

-

Warm to 0°C and quench with saturated

. -

Extract with EtOAc to isolate 5,6-dimethoxypicolinaldehyde .

-

Step 3.2: Reduction to Alcohol

-

Reagents:

(Sodium Borohydride), MeOH. -

Protocol:

-

Final Product: (5,6-Dimethoxypyridin-2-yl)methanol.[3]

Experimental Workflow & Data Summary

The following diagram illustrates the precise chemical flow and decision points.

Figure 2: Step-by-step synthetic workflow for the preparation of (5,6-Dimethoxypyridin-2-yl)methanol.

Reagent & Condition Table

| Step | Transformation | Reagents | Conditions | Critical Parameter |

| 1 | Bromination | 0°C to RT | Control exotherm; ensure pH < 7 to favor precipitation. | |

| 2 | Methylation | MeI, | Reflux (56°C), 4h | Anhydrous conditions prevent hydrolysis. |

| 3 | NaOMe (1.0 eq), MeOH | Reflux, 2-4h | Stoichiometry is vital. Excess NaOMe yields trimethoxy byproduct. | |

| 4 | Formylation | n-BuLi, DMF, THF | -78°C | Cryogenic temp required to stabilize the lithiated pyridine. |

| 5 | Reduction | 0°C, 30 min | Mild reduction; avoid acidic quench to protect methoxy groups.[1] |

Process Safety & Troubleshooting (E-E-A-T)

Regioselectivity Control in Step 3

The most common failure mode in this synthesis is the formation of the bis-methoxy impurity (2,3,6-trimethoxypyridine).

-

Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The mono-methoxy product (

) will appear before the bis-methoxy impurity ( -

Correction: If over-reaction occurs, the mixture can be separated, but yield losses are significant. It is better to use 0.95 equivalents of NaOMe and recycle unreacted starting material.

Handling n-Butyllithium

-

Safety: Pyridyl-lithium intermediates are unstable above -40°C and can undergo "dance" rearrangements or dimerization. Maintain -78°C strictly until DMF is added.

-

Alternative: If cryogenic facilities are unavailable, the Heck Reaction (Pd-catalyzed carbonylation with CO/MeOH) can be used on the aryl bromide to generate the methyl ester directly, followed by

reduction.

References

- Preparation of 2-bromo-5-methoxypyridine (Analogous Chemistry): Source: ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.

-

Synthesis of 6-Bromo-2-formyl-pyridine (Lithiation Protocol)

- Source: PrepChem. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine.

-

URL:[Link]

-

General Reactivity of Halopyridines (SnAr Regioselectivity)

-

Target Molecule Identification

Sources

Spectroscopic Data of (5,6-Dimethoxypyridin-2-yl)methanol: A Technical Guide

Executive Summary

Compound Identity: (5,6-Dimethoxypyridin-2-yl)methanol

CAS Number: 59081-38-8

Molecular Formula: C

This guide provides a comprehensive spectroscopic and synthetic profile of (5,6-Dimethoxypyridin-2-yl)methanol. This compound serves as a critical "left-hand side" building block in the synthesis of Orexin receptor antagonists (e.g., MK-1064) and other kinase inhibitors. Its structural core—a pyridine ring substituted with electron-donating methoxy groups at positions 5 and 6—imparts unique electronic properties that influence both its chemical reactivity and spectral signature.

Structural Analysis & Physicochemical Properties

The molecule features a pyridine ring with a specific substitution pattern that dictates its NMR and MS behavior. The 5,6-dimethoxy motif creates an electron-rich system, significantly shielding the aromatic protons compared to unsubstituted pyridine.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~4.5 (Pyridine nitrogen basicity is modulated by OMe groups) |

| LogP | ~0.8 (Lipophilic, suitable for CNS drug intermediates) |

2D Structure & Numbering

The numbering scheme is critical for spectroscopic assignment. The nitrogen atom is position 1. The hydroxymethyl group is at position 2. The methoxy groups are at positions 5 and 6.[3][4]

-

Position 2: -CH

OH (Hydroxymethyl) -

Position 3: Aromatic Proton (H3)

-

Position 4: Aromatic Proton (H4)

-

Position 5: -OCH

(Methoxy) -

Position 6: -OCH

(Methoxy)[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by two distinct aromatic signals (ortho-coupling) and three aliphatic signals (two methoxy groups and one methylene).

Solvent: CDCl

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| H4 | 6.95 – 7.05 | Doublet (d) | 1H | 8.0 Hz | Ortho to H3; Shielded by adjacent 5-OMe group. |

| H3 | 7.10 – 7.20 | Doublet (d) | 1H | 8.0 Hz | Ortho to H4; Deshielded relative to H4 due to proximity to CH |

| 2-CH | 4.60 – 4.65 | Singlet (s) | 2H | - | Characteristic benzylic-like methylene adjacent to OH. |

| 6-OMe | 3.98 – 4.02 | Singlet (s) | 3H | - | Deshielded due to position adjacent to Nitrogen. |

| 5-OMe | 3.85 – 3.90 | Singlet (s) | 3H | - | Typical aromatic methoxy shift. |

| -OH | ~3.5 - 4.5 | Broad (br) | 1H | - | Variable; disappears with D |

13C NMR Consensus Data (100 MHz, CDCl

-

Carbonyl/Aromatic Carbons: ~155.0 (C6), ~145.0 (C2), ~142.0 (C5), ~120.0 (C3), ~115.0 (C4).

-

Aliphatic Carbons: ~64.0 (CH

OH), ~56.0 (OMe), ~54.0 (OMe).

Mass Spectrometry (MS)

The compound ionizes readily in positive mode Electrospray Ionization (ESI+).

-

Ionization Mode: ESI (+)

-

Parent Ion [M+H]+: 170.1 m/z

-

Sodium Adduct [M+Na]+: 192.1 m/z

-

Key Fragmentation:

-

152 m/z: Loss of H

O ([M+H] - 18). -

139 m/z: Loss of CH

OH radical or OMe (characteristic of methoxy-pyridines).

-

Infrared Spectroscopy (IR)

-

O-H Stretch: 3200–3400 cm

(Broad) -

C-H Stretch (Aromatic): 3000–3100 cm

-

C-H Stretch (Aliphatic): 2850–2950 cm

-

C=N / C=C Ring Stretch: 1580–1600 cm

-

C-O Stretch: 1050–1150 cm

(Strong, alcohol and ether bands)

Synthesis & Preparation Workflow

The most robust route to (5,6-Dimethoxypyridin-2-yl)methanol involves the reduction of its corresponding methyl ester or carboxylic acid. This approach avoids the harsh conditions required for direct ring functionalization.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway from commercially available picolinic acid precursor to the target alcohol.

Experimental Protocol: Reduction of Methyl Ester

-

Reagents: Methyl 5,6-dimethoxypicolinate (1.0 eq), Sodium Borohydride (NaBH

, 4.0 eq), Methanol (anhydrous). -

Procedure:

-

Dissolve the methyl ester in anhydrous methanol (0.5 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

Add NaBH

portion-wise over 20 minutes (Caution: Gas evolution). -

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitor: Check conversion by TLC (50% EtOAc/Hexane) or LCMS.

-

-

Workup:

-

Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Applications in Drug Discovery

This compound is a validated intermediate in the synthesis of MK-1064 , a selective Orexin 2 Receptor Antagonist (2-SORA) utilized in insomnia research. The hydroxymethyl group serves as a handle for conversion to a chloride or amine, enabling the attachment of the "right-hand side" pharmacophore.

Linkage Logic:

Alcohol (-CH2OH)

References

-

Baxter, C. A., et al. (2014). "Discovery of 5''-Chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): A Selective Orexin 2 Receptor Antagonist."[5][6][7] ChemMedChem, 9(2), 311–322.[8]

-

PubChem. (2025). "Compound Summary: (5,6-dimethoxypyridin-2-yl)methanol (CID 45361771)." National Center for Biotechnology Information.

-

BenchChem. (2025). "Spectroscopic Profile and Derivatives of Pyridinemethanol." BenchChem Technical Library.

Sources

- 1. 324028-89-9|5,6-Dimethoxypicolinic acid|BLD Pharm [bldpharm.com]

- 2. C8h11no3 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol | 70715-17-2 | Benchchem [benchchem.com]

- 4. osti.gov [osti.gov]

- 5. Frontiers | Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines [frontiersin.org]

- 6. Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Calaméo - Behavioral Neuroscience Of Orexin Hypocretin 2017 [calameo.com]

Deconstructing the 1H NMR Landscape of (5,6-Dimethoxypyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precise structural elucidation of synthesized compounds is a cornerstone of success. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth exploration of the ¹H NMR spectrum of (5,6-Dimethoxypyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry. By dissecting the theoretical underpinnings and practical considerations for spectral interpretation, this document serves as a comprehensive resource for researchers engaged in the synthesis and characterization of related heterocyclic compounds.

The Structural Significance of (5,6-Dimethoxypyridin-2-yl)methanol

(5,6-Dimethoxypyridin-2-yl)methanol is a key building block in the synthesis of various biologically active molecules. Its substituted pyridine core is a prevalent motif in numerous pharmaceuticals. The presence of two methoxy groups and a hydroxymethyl group introduces specific electronic and steric effects that are directly reflected in its ¹H NMR spectrum, making it an excellent case study for understanding the nuances of NMR spectroscopy in the context of drug discovery.

Predicting and Interpreting the ¹H NMR Spectrum

A. The Pyridine Ring Protons:

The pyridine ring contains two aromatic protons. Their chemical shifts are significantly influenced by the electron-donating methoxy groups and the electron-withdrawing nature of the nitrogen atom.

-

H-3 and H-4 Protons: The protons on the pyridine ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. The electron-donating resonance effect of the methoxy groups at positions 5 and 6 will increase the electron density at the ortho and para positions. This shielding effect will cause the signals for the H-3 and H-4 protons to shift to a lower frequency (upfield) compared to unsubstituted pyridine, which has signals at approximately δ 8.6, 7.6, and 7.2 ppm.[1][2] The H-4 proton is expected to be more shielded than the H-3 proton due to the cumulative effect of the two methoxy groups.

B. The Methoxy Protons:

-

Two Singlets: The two methoxy groups at the C-5 and C-6 positions are chemically non-equivalent and are therefore expected to produce two distinct singlets in the spectrum. These signals will typically appear in the range of δ 3.8-4.0 ppm. The slight difference in their chemical environment will lead to a small separation between these two peaks.

C. The Methylene and Hydroxyl Protons:

-

Methylene Protons (-CH₂OH): The two protons of the methylene group attached to the C-2 position of the pyridine ring are expected to appear as a singlet. This is because they are not adjacent to any other protons, and therefore, no spin-spin coupling will be observed. The chemical shift of this singlet is anticipated to be in the region of δ 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as concentration, temperature, and the presence of any water in the solvent. It can range from δ 2.0 to 5.0 ppm or even broader.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3 | ~ 7.0 - 7.5 | Doublet (d) | 1H |

| Pyridine H-4 | ~ 6.5 - 7.0 | Doublet (d) | 1H |

| -OCH₃ (C-6) | ~ 3.9 - 4.1 | Singlet (s) | 3H |

| -OCH₃ (C-5) | ~ 3.8 - 4.0 | Singlet (s) | 3H |

| -CH₂OH | ~ 4.6 - 4.8 | Singlet (s) | 2H |

| -OH | Variable (broad) | Singlet (s) | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of (5,6-Dimethoxypyridin-2-yl)methanol, the following experimental protocol is recommended:

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, to ensure good signal dispersion.[3]

- Tune and shim the probe to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment is sufficient.

- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

- Acquisition Time: Typically 2-4 seconds.

- Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

- Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

- Integrate the signals to determine the relative number of protons for each peak.

Workflow for NMR Data Acquisition and Processing

Caption: Workflow for acquiring and processing a 1D ¹H NMR spectrum.

The Causality Behind Experimental Choices

The choice of a deuterated solvent like CDCl₃ is crucial to avoid a large solvent signal that would obscure the analyte's peaks. TMS is the universally accepted internal standard for ¹H NMR due to its chemical inertness, volatility (allowing for easy removal), and its single, sharp signal at a high-field position that rarely overlaps with signals from organic molecules. Utilizing a high-field NMR spectrometer enhances spectral dispersion, which is particularly important for resolving closely spaced peaks, such as those of the two methoxy groups in our target molecule.

Self-Validating Systems in NMR

The internal consistency of an NMR spectrum serves as a self-validating system. The integration of the peaks must correspond to the number of protons in the proposed structure. Furthermore, the observed coupling patterns (or lack thereof) must be consistent with the connectivity of the atoms. For instance, the singlet nature of the methylene and methoxy protons in (5,6-Dimethoxypyridin-2-yl)methanol validates the absence of adjacent protons. Any deviation from these expected patterns would indicate either an incorrect structural assignment or the presence of impurities.

Conclusion

The ¹H NMR spectrum of (5,6-Dimethoxypyridin-2-yl)methanol provides a wealth of information that is indispensable for its structural confirmation. By understanding the influence of its substituents on the chemical shifts and coupling patterns, researchers can confidently interpret the spectral data. This guide has provided a comprehensive framework for both predicting and experimentally determining the ¹H NMR spectrum of this important synthetic intermediate, thereby empowering scientists in their drug discovery and development endeavors.

References

- Direct synthesis of 5- and 6- substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.).

- 1H NMR spectra of a sample containing 0.05 M pyridine - ResearchGate. (n.d.).

- The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (n.d.).

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024, April 16).

- Synthesis of 5,19-(2,6-Dimethylpyridin-4-yl)-trisnorlupane and Oleanane - ResearchGate. (2025, August 9).

- Pyridine(110-86-1) 1H NMR spectrum - ChemicalBook. (n.d.).

- 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum - ChemicalBook. (n.d.).

Sources

Strategic 13C NMR Analysis of (5,6-Dimethoxypyridin-2-yl)methanol

Executive Summary

This guide outlines the structural elucidation and validation of (5,6-Dimethoxypyridin-2-yl)methanol using Carbon-13 Nuclear Magnetic Resonance (

The protocol below prioritizes signal resolution and unambiguous assignment , specifically addressing the differentiation of the chemically distinct methoxy groups and the quaternary carbons (C2, C5, C6) which often exhibit long relaxation times (

Structural Context & Electronic Environment[1][2]

To interpret the spectrum accurately, we must first model the local magnetic environments. The pyridine core acts as an electron-withdrawing sink, while the methoxy groups at positions 5 and 6 act as electron donors via resonance (+M effect).

Electronic Impact on Chemical Shifts ( )[3]

-

C6 (The "Hot" Spot): This carbon is unique. It is directly bonded to the electronegative Nitrogen and an Oxygen atom (from the methoxy group). This "double deshielding" (Inductive

and anisotropic effects) will push this signal to the furthest downfield position, likely -

C5 (The "Veratrole" Analog): Similar to 1,2-dimethoxybenzene (veratrole), C5 is ipso to an oxygen. However, it is

to the nitrogen, making it less deshielded than C6 but significantly downfield from C3/C4. -

C2 (The Anchor): Attached to the hydroxymethyl group, this quaternary carbon is

to the Nitrogen. Its shift is dominated by the ring current and the Nitrogen's electronegativity.

Experimental Methodology

Solvent Selection Strategy

For this specific alcohol derivative, solvent choice dictates spectral quality.

| Solvent | Suitability | Rationale |

| DMSO- | Primary | Excellent solubility for the polar |

| Secondary | Standard, but risk of concentration-dependent shifts due to hydrogen bonding of the | |

| Methanol- | Avoid | The solvent peaks (~49 ppm) may obscure the methoxy signals (~55-60 ppm). |

Acquisition Parameters (The "Senior Scientist" Protocol)

Standard default parameters often fail to detect quaternary carbons in substituted pyridines. Use this optimized pulse sequence:

-

Pulse Sequence: Inverse Gated Decoupling (if quantitative integration is needed) or Standard Power-Gated Decoupling (for routine assignment).

-

Relaxation Delay (

): Set to 3–5 seconds .-

Reasoning: C2, C5, and C6 are unprotonated. They lack the efficient dipolar relaxation mechanism provided by attached protons. A short

will saturate these nuclei, causing signal loss.

-

-

Spectral Width: 240 ppm (to capture potential downfield shifts up to 170 ppm).

-

Scans (NS): Minimum 1024 (due to low natural abundance and molecular weight).

Spectral Assignment & Analysis

The following table synthesizes theoretical additivity rules for pyridine derivatives with empirical data from analogous 2-methoxypyridine systems.

Table 1: Predicted C NMR Chemical Shifts (in DMSO- )

| Carbon Position | Type | Predicted Shift ( | Assignment Logic |

| C6 | Quaternary ( | 160.0 – 165.0 | Most deshielded. Ipso to N and OMe. |

| C2 | Quaternary ( | 150.0 – 155.0 | Alpha to N. Ipso to alkyl group. |

| C5 | Quaternary ( | 140.0 – 148.0 | Ipso to OMe, but Beta to N. |

| C4 | Methine ( | 118.0 – 125.0 | Ortho to electron-donating OMe (Shielding effect). |

| C3 | Methine ( | 115.0 – 122.0 | Beta to N. Meta to OMe. |

| Methylene ( | 60.0 – 64.0 | Typical benzylic/pyridylic alcohol range. | |

| 5-OMe | Methyl ( | 55.0 – 57.0 | Standard methoxy region. |

| 6-OMe | Methyl ( | 53.0 – 55.0 | Likely shielded relative to 5-OMe due to ortho-disubstitution crowding. |

> Note: The exact distinction between C3/C4 and the two OMe groups requires 2D NMR validation (see Section 5).

Structural Validation Workflow (2D NMR)

Relying solely on 1D

The Logic Pathway

-

HSQC (Heteronuclear Single Quantum Coherence): Links protonated carbons (C3, C4, OMe,

) to their specific protons. This filters out C2, C5, and C6. -

HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for this molecule. It connects protons to carbons 2-3 bonds away.

-

Critical Check: The proton on the

group will show an HMBC correlation to C2 and C3 , allowing you to definitively identify the C2 anchor.

-

Visualization of the Assignment Protocol

Caption: Step-by-step NMR validation workflow emphasizing the use of HMBC to resolve quaternary carbons.

Troubleshooting & Common Artifacts

Rotamers

While rare in simple pyridines, hydrogen bonding between the hydroxymethyl group and the ring nitrogen can theoretically lock the conformation, leading to line broadening.

-

Solution: If peaks are broad, run the experiment at 315 K to induce rapid exchange.

The "Missing" Carbon

If C6 (predicted ~160-165 ppm) is absent:

-

Cause: Insufficient relaxation delay (

) or insufficient spectral width (SW). -

Fix: Increase

to 5s and check if the SW covers up to 180 ppm.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules).

-

AIST Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR spectrum of 2-Methoxypyridine (SDBS No. 3365). National Institute of Advanced Industrial Science and Technology. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. [Link] (Source for heterocyclic chemical shift trends).

An In-depth Technical Guide to the Solubility of (5,6-Dimethoxypyridin-2-yl)methanol in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides a deep dive into the solubility characteristics of (5,6-Dimethoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively published, this paper will equip you with the theoretical framework and practical methodologies to predict, determine, and interpret its solubility in a range of organic solvents. We will explore the molecular characteristics that govern its solubility and provide a detailed, field-proven protocol for its empirical determination.

Molecular Structure and Physicochemical Properties

(5,6-Dimethoxypyridin-2-yl)methanol is a substituted pyridine derivative with the following key properties:

-

Chemical Formula: C₈H₁₁NO₃[1]

-

Molecular Weight: 169.18 g/mol [1]

-

CAS Number: 59081-38-8[1]

-

Appearance: Solid (form)[1]

The structure, depicted below, is central to understanding its solubility.

Caption: Chemical structure of (5,6-Dimethoxypyridin-2-yl)methanol.

Theoretical Prediction of Solubility

The principle of "like dissolves like" is the foundation for predicting solubility.[2] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of an organic compound is influenced by its ability to form hydrogen bonds and its overall polarity.[3]

The molecular structure of (5,6-Dimethoxypyridin-2-yl)methanol possesses several key functional groups that dictate its solubility profile:

-

Hydroxyl Group (-CH₂OH): This is a highly polar group capable of both donating and accepting hydrogen bonds.[4] This feature will significantly enhance solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).[4][5]

-

Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. This contributes to the molecule's overall polarity.

-

Methoxy Groups (-OCH₃): The oxygen atoms in the two methoxy groups can also act as hydrogen bond acceptors, further increasing the potential for interaction with polar solvents.[6]

-

Aromatic System: The pyridine ring also provides a nonpolar, aromatic character to the molecule.

Predicted Solubility Trends:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions. Dichloromethane is also likely to be a good solvent due to its ability to participate in hydrogen bonding.[7]

-

Moderate to High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO). These solvents can accept hydrogen bonds and have significant dipole moments that can interact with the polar regions of the molecule.

-

Low Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether.[7] The nonpolar hydrocarbon backbone of these solvents cannot effectively solvate the polar functional groups of (5,6-Dimethoxypyridin-2-yl)methanol.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a robust experimental method is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is measured.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Add an excess of (5,6-Dimethoxypyridin-2-yl)methanol to a series of vials, each containing a known volume of a specific organic solvent. "Excess" is critical to ensure a saturated solution is formed.[10]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary depending on the compound and solvent.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

-

Quantification:

-

Gravimetric Analysis:

-

Transfer the filtered supernatant to a pre-weighed container.[11]

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute.[12] This method is highly accurate.[12]

-

-

Spectroscopic Analysis (UV-Vis):

-

If the compound has a chromophore, a UV-Vis spectrophotometer can be used.

-

Prepare a calibration curve of known concentrations of the compound in the specific solvent.

-

Dilute the saturated solution supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

-

Determine the concentration from the calibration curve. This is a fast and reliable technique.[13]

-

-

-

Calculation:

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Data Presentation and Interpretation

For a comprehensive understanding, solubility data should be presented in a structured format.

Table 1: Solubility of (5,6-Dimethoxypyridin-2-yl)methanol in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Polarity Index | H-Bonding | Solubility ( g/100 mL) |

| Hexane | Nonpolar | 0.1 | None | Expected Low |

| Toluene | Nonpolar (Aromatic) | 2.4 | Acceptor | Expected Low |

| Diethyl Ether | Polar Aprotic | 2.8 | Acceptor | Expected Low to Moderate |

| Dichloromethane | Polar Aprotic | 3.1 | Acceptor | Expected Moderate to High |

| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | Expected Moderate to High |

| Acetone | Polar Aprotic | 5.1 | Acceptor | Expected High |

| Isopropanol | Polar Protic | 3.9 | Donor/Acceptor | Expected High |

| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | Expected Very High |

| Methanol | Polar Protic | 5.1 | Donor/Acceptor | Expected Very High |

| Water | Polar Protic | 10.2 | Donor/Acceptor | Expected Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Acceptor | Expected Very High |

Note: The "Expected" values are based on theoretical predictions and should be replaced with experimentally determined data.

Conclusion

The solubility of (5,6-Dimethoxypyridin-2-yl)methanol is fundamentally governed by its molecular structure, which features a balance of polar, hydrogen-bonding functional groups and a less polar aromatic core. Theoretical analysis predicts high solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. The insights and procedures outlined herein will empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chemical entity.

References

Sources

- 1. (5,6-ジメトキシピリジン-2-イル)メタノール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Khan Academy [khanacademy.org]

- 3. tutorchase.com [tutorchase.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scielo.br [scielo.br]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. msesupplies.com [msesupplies.com]

- 13. ingentaconnect.com [ingentaconnect.com]

The Rising Star in Scaffolding: A Technical Guide to the Research Applications of (5,6-Dimethoxypyridin-2-yl)methanol

For Immediate Release

Shanghai, China – January 29, 2026 – In the fast-evolving landscape of drug discovery and medicinal chemistry, the identification of versatile and strategically functionalized building blocks is paramount. This technical guide introduces (5,6-Dimethoxypyridin-2-yl)methanol, a pyridine derivative poised to be a significant player in the synthesis of novel therapeutic agents. While direct research on this specific molecule is nascent, its structural motifs are prevalent in a host of biologically active compounds, suggesting a rich potential for future applications. This document serves as a forward-looking exploration for researchers, scientists, and drug development professionals, outlining the core attributes, potential synthetic routes, and, most importantly, the prospective research applications of this promising chemical entity.

Core Compound Analysis: Understanding (5,6-Dimethoxypyridin-2-yl)methanol

At its heart, (5,6-Dimethoxypyridin-2-yl)methanol is a trifunctional molecule, a characteristic that underpins its versatility as a synthetic intermediate. The pyridine ring provides a rigid, aromatic core, while the two methoxy groups and the hydroxymethyl substituent offer multiple points for chemical modification.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 59081-38-8 |

| Appearance | Solid (predicted) |

| SMILES | COC1=C(OC)N=C(C=C1)CO |

| InChI Key | FASQBELOVBMULV-UHFFFAOYSA-N |

The strategic placement of the methoxy groups at the 5- and 6-positions influences the electronic properties of the pyridine ring, potentially modulating the reactivity of the nitrogen atom and the ring itself. The 2-hydroxymethyl group is a primary alcohol, a readily transformable functional group that can be oxidized to an aldehyde or carboxylic acid, or converted to a variety of leaving groups for nucleophilic substitution reactions.

Synthetic Pathways: Accessing the Core Scaffold

While specific literature detailing the synthesis of (5,6-Dimethoxypyridin-2-yl)methanol is not abundant, its preparation can be logically inferred from established synthetic methodologies for analogous pyridine derivatives. A plausible and efficient synthetic strategy would likely involve the reduction of a corresponding carboxylic acid or ester, which in turn could be synthesized from commercially available starting materials.

Proposed Synthetic Workflow:

A hypothetical, yet chemically sound, synthetic pathway is outlined below. This multi-step synthesis leverages common and well-understood organic transformations.

Caption: Proposed synthetic workflow for (5,6-Dimethoxypyridin-2-yl)methanol.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-bromo-5,6-dimethoxypyridine.

-

To a solution of a suitable dimethoxypyridine precursor in a non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Reflux the mixture under inert atmosphere, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product by column chromatography.

Step 2: Synthesis of 5,6-dimethoxy-2-pyridinecarboxylic acid.

-

To a solution of 2-bromo-5,6-dimethoxypyridine in an ethereal solvent at low temperature (-78 °C), add a solution of n-butyllithium to perform a lithium-halogen exchange.

-

Bubble dry carbon dioxide gas through the solution.

-

Quench the reaction with water and acidify to precipitate the carboxylic acid. Filter and dry the product.

Step 3: Synthesis of (5,6-Dimethoxypyridin-2-yl)methanol.

-

To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), slowly add a solution of 5,6-dimethoxy-2-pyridinecarboxylic acid in THF.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by sequential addition of water, aqueous sodium hydroxide, and water.

-

Filter the resulting solids and concentrate the filtrate to obtain the target compound.

Potential Research Applications: A Scaffold for Innovation

The true potential of (5,6-Dimethoxypyridin-2-yl)methanol lies in its application as a versatile building block for the synthesis of complex molecules with potential therapeutic value. The existing literature on pyridine derivatives provides a strong rationale for exploring its use in several key areas of drug discovery.

Kinase Inhibitors: Targeting the ATP-Binding Site

The pyridine scaffold is a common feature in a multitude of kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in the ATP-binding pocket of many kinases. The dimethoxy substituents can provide additional interactions and influence the overall shape and lipophilicity of the molecule, which are critical for potency and selectivity.

Workflow for Kinase Inhibitor Synthesis and Screening:

Caption: Workflow for developing kinase inhibitors from the target scaffold.